![molecular formula C12H17BN2O4 B1421028 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate CAS No. 1610705-51-5](/img/structure/B1421028.png)
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
Overview
Description
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is a boronic acid derivative that has been widely used in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Suzuki-Miyaura Coupling
This compound is often used in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst .
Protodeboronation
The compound can undergo protodeboronation , a process that involves the removal of a boron group from the molecule . This can be particularly useful in synthetic chemistry, where the boron group is used as a temporary placeholder and needs to be removed at a later stage .
Hydroboration
The compound can be used in hydroboration reactions . This is a process where a boron group is added to an unsaturated organic compound (like an alkene or alkyne) in the presence of a transition metal catalyst .
Transesterification Reactions
It can be used in transesterification reactions . This is a process where an ester is reacted with an alcohol to produce a different ester .
Pharmaceutical Intermediate
The compound is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs .
Carbon-Carbon Bond Formation
Finally, it is used in significant carbon-carbon bond formation reactions . This is a key process in organic chemistry, allowing for the construction of larger, more complex molecules from smaller ones .
properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-6-14-9(15-7-8)10(16)17-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKFGJOPZQLNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate | |
CAS RN |
1610705-51-5 | |
Record name | methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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